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molecular formula C7H11NO3 B8342033 2-(Azetidin-1-yl)-2-oxoethyl acetate

2-(Azetidin-1-yl)-2-oxoethyl acetate

Cat. No. B8342033
M. Wt: 157.17 g/mol
InChI Key: XADBPZUTTDVLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841455B2

Procedure details

Azetidine (546 mg, 9.56 mmol) was dissolved in dichloromethane (20 mL) in a 50 mL round bottom flask and treated with triethylamine (1.47 mL, 10.5 mmol) stirring at ambient temperature for 30 minutes. 2-chloro-2-oxoethyl acetate (1.03 mL, 9.56 mmol) was added to the mixture dropwise. The mixture was stirred at ambient temperature for 16 hours. The precipitated salt was removed by filtration and the filtrate was washed with water. The solution was concentrated under vacuum to give 2-(azetidin-1-yl)-2-oxoethyl acetate as a brown oil. Lithium aluminum hydride (10.0 mL, 10.0 mmol, 1 M in THF) in a 100 mL round bottom flask was cooled in an ice-water bath. 2-(Azetidin-1-yl)-2-oxoethyl acetate as a 0.6 M solution in THF was added dropwise to the lithium aluminum hydride solution. The ice bath was removed and the mixture was stirred at ambient temperature for 2 hours. A mixture of 1:1 Celite®/sodium sulfate decahydrate was added and the mixture was stirred at ambient temperature for 16 hours. The mixture was filtered and the filter cake was washed with THF. The filtrated was concentrated under vacuum to give 2-(azetidin-1-yl)ethanol as a viscous, colorless oil (504 mg).
Quantity
546 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Quantity
1.03 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:12]([O:15][CH2:16][C:17](Cl)=[O:18])(=[O:14])[CH3:13]>ClCCl>[C:12]([O:15][CH2:16][C:17]([N:1]1[CH2:4][CH2:3][CH2:2]1)=[O:18])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
546 mg
Type
reactant
Smiles
N1CCC1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.47 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.03 mL
Type
reactant
Smiles
C(C)(=O)OCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The precipitated salt was removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OCC(=O)N1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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